molecular formula C11H8N2S B2481059 4-(4-Methylthiazol-5-yl)benzonitrile CAS No. 122957-57-7

4-(4-Methylthiazol-5-yl)benzonitrile

Cat. No.: B2481059
CAS No.: 122957-57-7
M. Wt: 200.26
InChI Key: REUDLMVWBUGLDA-UHFFFAOYSA-N
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Description

4-(4-Methylthiazol-5-yl)benzonitrile is an organic compound with the molecular formula C₁₁H₈N₂S. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylthiazol-5-yl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 4-methylthiazole. The reaction is carried out in the presence of potassium acetate and palladium diacetate as a catalyst in N,N-dimethylacetamide (DMA) under an inert atmosphere. The mixture is heated to 150°C and stirred for 19 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylthiazol-5-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiazolidines.

Scientific Research Applications

4-(4-Methylthiazol-5-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methylthiazol-5-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler compound with similar structural features but lacking the benzonitrile group.

    Benzonitrile: Contains the benzonitrile group but lacks the thiazole ring.

    Thiazole: The parent compound of the thiazole ring system.

Uniqueness

4-(4-Methylthiazol-5-yl)benzonitrile is unique due to the combination of the thiazole ring and benzonitrile group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-methyl-1,3-thiazol-5-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-8-11(14-7-13-8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUDLMVWBUGLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Raney Nickel (1 g) was added to a solution of the product of (a) (1.2 g, 5 mmol) in absolute ethanol (120 ml) and the reactants heated at 80° C. in an autoclave for 18 hours. After cooling to ambient temperature, further Raney Nickel (1 g) was added to the reaction mixture and the reactants heated at 80° C. in an autoclave for an additional 6 hours. The reaction mixture was then filtered through Arbocel and the filtrate evaporated to dryness. The residue was flash chromatographed (Merck 60 Kieselgel--ethyl acetate:hexane:diethylamine, 25:75:2) to give the title product as a gum which solidified on standing (0.36 g, 35%), and was used directly in Preparation 19.
Name
( a )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

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